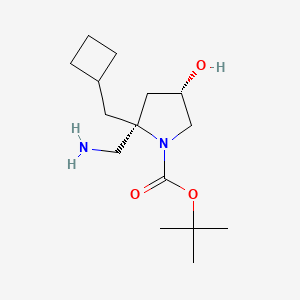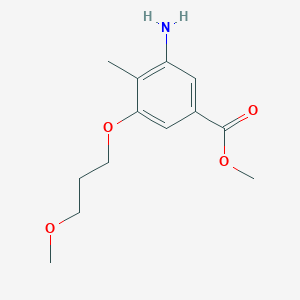
5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile is a heterocyclic compound that contains iodine, oxygen, and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile typically involves the reaction of 5-iodo-1,3-dioxin-4-ones with appropriate reagents under controlled conditions. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the use of potassium aryltrifluoroborates and n-Bu4NOH as a base in water . This method is eco-friendly and offers good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability, cost-effectiveness, and environmental considerations. The use of green solvents and phase-transfer catalysis can further enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA).
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Phenyliodine(III) diacetate (PIDA) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: The compound can be used in the design of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s iodine and oxygen atoms contribute to its reactivity and ability to form various chemical bonds. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Iodo-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}-1H-benzimidazole-2-thiol
- Phenyliodine(III) diacetate (PIDA)
Uniqueness
5-Iodo-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness makes it valuable for specific applications in organic synthesis, medicinal chemistry, and materials science.
Propriétés
Formule moléculaire |
C9H9IN2O2 |
|---|---|
Poids moléculaire |
304.08 g/mol |
Nom IUPAC |
5-iodo-1-(2-methoxyethyl)-4-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9IN2O2/c1-14-3-2-12-5-7(4-11)9(13)8(10)6-12/h5-6H,2-3H2,1H3 |
Clé InChI |
MREFQPMXXCTLMY-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C=C(C(=O)C(=C1)I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12995684.png)
![5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid](/img/structure/B12995688.png)
![tert-Butyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B12995704.png)


![5,8-Dihydro-6H-pyrano[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12995721.png)

![6-Methyl-2-[(4-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B12995735.png)


![2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B12995753.png)


